molecular formula C12H12O4 B14670694 Spiro(cyclopentane-1,2'-benzodioxole)-2-carboxylic acid CAS No. 50836-03-8

Spiro(cyclopentane-1,2'-benzodioxole)-2-carboxylic acid

Katalognummer: B14670694
CAS-Nummer: 50836-03-8
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: DFZSKVPVFMIDDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid is a complex organic compound characterized by its spiro structure, which includes a cyclopentane ring fused to a benzodioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid typically involves multi-step organic reactions. One common approach might include the formation of the spiro structure through a cyclization reaction, followed by functional group transformations to introduce the carboxylic acid moiety. Specific reagents and conditions would depend on the exact synthetic route chosen.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the spiro structure.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound could be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicine, derivatives of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid might be investigated for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or pharmaceuticals.

Wirkmechanismus

The mechanism of action of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other spirocyclic carboxylic acids or benzodioxole derivatives.

Uniqueness

The uniqueness of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid lies in its specific spiro structure, which can impart unique chemical and biological properties compared to other compounds.

Eigenschaften

CAS-Nummer

50836-03-8

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

spiro[1,3-benzodioxole-2,2'-cyclopentane]-1'-carboxylic acid

InChI

InChI=1S/C12H12O4/c13-11(14)8-4-3-7-12(8)15-9-5-1-2-6-10(9)16-12/h1-2,5-6,8H,3-4,7H2,(H,13,14)

InChI-Schlüssel

DFZSKVPVFMIDDX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)OC3=CC=CC=C3O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.